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Compound of Interest

Compound Name: 3-(Methanesulfinyl)phenol

CAS No.: 15105-62-1

Cat. No.: B3379048

Get Quote

Executive Summary
In modern drug discovery, the modulation of physicochemical properties—specifically solubility

and metabolic stability—is often as critical as potency. 3-(Methanesulfinyl)phenol (CAS:

14763-71-4), also known as 3-hydroxyphenyl methyl sulfoxide, serves as a high-value

intermediate for introducing the methylsulfinyl moiety into bioactive scaffolds.

Unlike the achiral sulfone (

) or the lipophilic sulfide (

), the sulfoxide (

) group offers a unique balance:

Chirality: The sulfur atom is a stereogenic center, offering vectors for enantioselective

binding.

H-Bonding: It acts as a strong hydrogen bond acceptor, improving water solubility compared

to sulfides.
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Metabolic Handle: It represents an intermediate oxidation state, allowing for "soft drug"

design where the molecule can be further oxidized to a sulfone or reduced to a sulfide in

vivo.

This guide details the synthesis, functionalization, and strategic application of 3-
(methanesulfinyl)phenol in constructing kinase inhibitors and other small-molecule

therapeutics.

Chemical Profile & Structural Utility[1][2][3]
Property Data Relevance in Drug Design

Formula Fragment MW = 156.20 Da

LogP (Calc) ~0.8 - 1.2
Lower lipophilicity than

thioethers; improves solubility.

pKa (Phenol) ~9.5
Suitable for O-alkylation and

reactions.

H-Bond Acceptors 2 (O-H, S=O)
S=O is a strong acceptor,

critical for solvent interaction.

Chirality Yes (Sulfur)

Exists as

enantiomers; often used as

racemate in early discovery.

Medicinal Chemistry Logic: The Sulfoxide "Switch"
Replacing a sulfone (

) with a sulfoxide (

) often retains biological activity while increasing aqueous solubility and altering the metabolic
profile. The 3-(methanesulfinyl)phenol moiety is frequently employed to attach this group to
heteroaromatic cores (e.g., pyrimidines, quinazolines) via the phenolic oxygen.

Synthesis Protocol: Selective Oxidation
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Objective: Synthesize 3-(methanesulfinyl)phenol from 3-(methylthio)phenol without over-

oxidation to the sulfone.

Challenge: The primary challenge is chemoselectivity. Standard oxidants (e.g., mCPBA) often

yield a mixture of sulfoxide and sulfone. This protocol uses controlled oxidation with Sodium

Periodate (

), offering superior selectivity.

Materials
Substrate: 3-(Methylthio)phenol (CAS: 108-58-7)

Oxidant: Sodium Periodate (

)

Solvent: Methanol/Water (1:1 v/v)[1]

Quench: Sodium Bisulfite (

)

Step-by-Step Procedure
Preparation: Dissolve 3-(methylthio)phenol (10.0 g, 71.3 mmol) in 150 mL of Methanol:Water

(1:1) in a 500 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

Addition: Add Sodium Periodate (16.8 g, 78.5 mmol, 1.1 eq) portion-wise over 20 minutes.

Note: Exothermic reaction. Monitor internal temperature to keep below 5°C.

Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (20-25°C)

for 12 hours.

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3] The starting sulfide

moves fast; the sulfoxide is more polar (lower

).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3379048/docs?utm_src=pdf-body#application-note-3-methanesulfinyl-phenol-a-strategic-scaffold-for-adme-optimization
https://www.mdpi.com/1420-3049/16/12/10409
https://www.benchchem.com/pdf/Synthesis_of_3_4_methylphenyl_amino_phenol_A_Technical_Guide.pdf
https://www.chemicalbook.com/synthesis/4-methylsulfonyl-phenol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3379048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching: Filter off the precipitated sodium iodate (

) byproduct. Treat the filtrate with saturated aqueous

(50 mL) to destroy excess oxidant.

Extraction: Extract the aqueous layer with Ethyl Acetate (

).

Tip: The product is moderately water-soluble. Salting out the aqueous phase with NaCl

improves recovery.

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% Methanol
in DCM).

Yield: Expect 85-92% yield as a viscous, pale yellow oil or low-melting solid.

Functionalization Workflow
Once synthesized, the phenol is typically coupled to a drug core. Below is a decision tree for

functionalization, visualized using Graphviz.

Workflow Diagram

3-(Methanesulfinyl)phenol

Pathway A: O-Alkylation
(Ether Formation)R-X, K2CO3

Pathway B: SnAr Coupling
(Biaryl Ether)

Cl-Heterocycle, Base

Pathway C: Activation
(Triflate Formation)

Tf2O, Pyridine

Alkyl Ether Analog
(Solubility Probe)

Heteroaryl Ether
(Kinase Inhibitor Core)

Aryl-Aryl Coupling
(Suzuki Substrate)

Click to download full resolution via product page
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Figure 1: Functionalization pathways for 3-(methanesulfinyl)phenol. Pathway B is most

common in kinase inhibitor synthesis.

Protocol B: Coupling to a Heterocycle
Application: Attaching the phenol to a 4-chloropyrimidine or quinazoline core (common in

EGFR/BRAF inhibitors).

Reagents: 3-(Methanesulfinyl)phenol (1.0 eq), 4-Chloro-substituted heterocycle (1.0 eq),

(2.5 eq).

Solvent: DMF or NMP (Anhydrous).

Conditions: Heat at 80-100°C for 4-8 hours.

Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.

Purification: Recrystallization from EtOH or Column Chromatography.

Note: The sulfoxide is stable under basic

conditions but avoid strong Lewis acids which might reduce it.

Analytical Characterization & Quality Control
Validating the integrity of the sulfoxide group is crucial.
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Method
Expected Signal /
Observation

Interpretation

1H NMR ~2.7 ppm (s, 3H)

The methyl group on the

sulfoxide appears distinct from

sulfide (~2.4 ppm) and sulfone

(~3.0 ppm).

13C NMR ~43 ppm (Methyl)
Characteristic shift for

methylsulfinyl carbon.

IR Spectroscopy ~1030-1070 cm Strong S=O stretching

vibration.

Chiral HPLC Two peaks (1:1 ratio)

Essential if developing an

enantiopure drug. Separation

often requires polysaccharide-

based columns (e.g., Chiralpak

AD-H).

Safety & Handling
Oxidation Sensitivity: While stable at room temperature, the sulfoxide can be slowly oxidized

to the sulfone by atmospheric oxygen over months. Store under Nitrogen or Argon at 4°C.

Hygroscopicity: The polar S=O bond makes the compound hygroscopic. Keep containers

tightly sealed to maintain stoichiometry.

Toxicity: Treat as a standard phenol (corrosive/irritant). Use proper PPE (gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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